2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile
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Overview
Description
2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile is a synthetic organic compound known for its unique chemical structure and properties This compound features a nicotinonitrile core substituted with a 3,5-bis(trifluoromethyl)anilino group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile typically involves multi-step organic reactions
Nicotinonitrile Core Synthesis: The nicotinonitrile core can be synthesized via a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Anilino Group: The 3,5-bis(trifluoromethyl)anilino group is introduced through a nucleophilic aromatic substitution reaction. This step typically involves the reaction of the nicotinonitrile core with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as potassium carbonate.
Dimethylamino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary or secondary amines.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-Bis(trifluoromethyl)anilino]-4-aminonicotinonitrile
- 2-[3,5-Bis(trifluoromethyl)anilino]-4-(methylamino)nicotinonitrile
- 2-[3,5-Bis(trifluoromethyl)anilino]-4-(ethylamino)nicotinonitrile
Uniqueness
Compared to similar compounds, 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile is unique due to the presence of both the 3,5-bis(trifluoromethyl)anilino group and the dimethylamino group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-4-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4/c1-26(2)13-3-4-24-14(12(13)8-23)25-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h3-7H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSEWVLBFHYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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